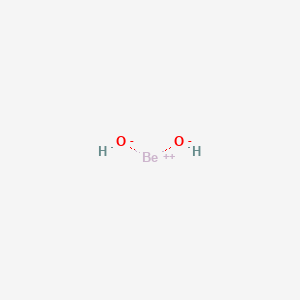

Beryllium hydroxide

Description

Historical Context of Beryllium Hydroxide (B78521) Research

The discovery of beryllium dates back to 1798, when the French chemist Louis-Nicolas Vauquelin identified its oxide from the mineral beryl (B75158). epa.govchemicalbook.comnih.govebsco.com The isolation of the metallic element itself was achieved independently by Friedrich Wöhler and Antoine Bussy in 1828. epa.govchemicalbook.comebsco.com Early research into beryllium compounds naturally included the study of its hydroxide.

Initially, beryllium and its salts were noted for their sweet taste, leading to the name "glucinium" (from Greek glykys, meaning sweet), which is still used in some French chemical literature. epa.govnih.gov However, the scientific community officially adopted the name "beryllium" in 1957. epa.govnih.gov The amphoteric nature of beryllium hydroxide, its ability to react with both acids and bases, was a key early finding that distinguished beryllium from other alkaline earth metals. epa.govchemguide.co.uksamaterials.com This unique characteristic is attributed to the high charge-to-radius ratio of the beryllium ion. epa.gov

Industrial production of beryllium began in 1916, and with it, a deeper investigation into its compounds, including the hydroxide, became necessary. chemicalbook.com this compound emerged as a crucial intermediate in the extraction of beryllium metal from its primary ores, beryl (3BeO·Al₂O₃·6SiO₂) and bertrandite (Be₄Si₂O₇(OH)₂). wikipedia.orgepa.gov Various extraction processes were developed, such as the fluoride (B91410) process and the sulfate (B86663) process, both of which involve the precipitation of this compound as a key step in purification. nih.govnih.govchemicalbook.com

Significance in Inorganic Chemistry and Advanced Materials Science

This compound's importance in inorganic chemistry stems primarily from its amphoteric character. chemguide.co.ukaskfilo.comvedantu.comdoubtnut.com It reacts with acids to form beryllium salts and with strong alkalis to form beryllate complexes, such as the tetrahydroxoberyllate ion [Be(OH)₄]²⁻. chemguide.co.uk This behavior is a classic example of the diagonal relationship in the periodic table, where beryllium shows similarities to aluminum. nih.gov

In the field of advanced materials science, this compound serves as a vital precursor for the production of beryllium oxide (BeO), also known as beryllia. echemi.comdataintelo.comgnaxel.ru Beryllium oxide is a high-performance ceramic material with a unique combination of high thermal conductivity and excellent electrical insulation properties. gnaxel.rusamaterials.com This makes it invaluable for applications in electronics, such as in substrates for high-power electronic circuits and thermal management systems. echemi.comdataintelo.com The properties of the final BeO ceramic are significantly influenced by the characteristics of the initial this compound, including its polymorphic form.

Furthermore, this compound is the starting material for producing beryllium metal and its alloys. nih.govdataintelo.comontosight.aichemicalbook.com Beryllium-copper alloys, for instance, are known for their high strength, conductivity, and non-magnetic properties, finding use in aerospace, defense, and electronics industries. dataintelo.comontosight.aicopper.org The demand for lightweight, high-strength materials in sectors like aerospace and defense continues to drive the importance of this compound as a foundational compound. dataintelo.comontosight.ai

Research Findings and Data

This compound exists in different forms, primarily an amorphous, gel-like α-form and a more stable, crystalline β-form. wikipedia.org The α-form is what initially precipitates from a beryllium salt solution upon the addition of an alkali. wikipedia.org With aging or boiling, it converts to the rhombic β-form. wikipedia.org

Table 1: Properties of this compound Forms

| Property | α-Beryllium Hydroxide | β-Beryllium Hydroxide |

|---|---|---|

| Appearance | Amorphous gel-like substance | Crystalline solid chemicalbook.com |

| Structure | Amorphous | Orthorhombic chemicalbook.com or Tetragonal nih.govchemicalbook.com |

| Solubility in Water | Slightly soluble nih.gov | Insoluble nih.gov |

| Solubility in Acids | Soluble nih.govchemicalbook.com | Soluble nih.govchemicalbook.com |

| Solubility in Alkalis | Soluble nih.gov | Soluble nih.gov |

| Surface Area | High (200–300 m²/g) | Lower |

Table 2: Common Synthesis Reactions for this compound

| Reactants | Products | Description |

|---|---|---|

| Beryllium sulfate (BeSO₄) + Sodium hydroxide (NaOH) | This compound (Be(OH)₂) + Sodium sulfate (Na₂SO₄) | A common industrial method involving precipitation from a beryllium salt solution. |

| Beryllium chloride (BeCl₂) + Sodium hydroxide (NaOH) | This compound (Be(OH)₂) + Sodium chloride (NaCl) | Another precipitation method used in synthesis. ontosight.ai |

| Beryl ore processing | This compound (Be(OH)₂) | Involves complex extraction processes, such as the sinter or melt method, followed by chemical treatments to precipitate the hydroxide. epa.govchemicalbook.com |

The thermal decomposition of this compound to beryllium oxide is a key industrial process. echemi.comgnaxel.ru The temperature of this calcination process has a significant impact on the properties of the resulting beryllium oxide. epa.gov

Table 3: Chemical Reactions of this compound

| Reactant | Product(s) | Reaction Type |

|---|---|---|

| Hydrochloric acid (HCl) | Beryllium chloride (BeCl₂) + Water (H₂O) | Acid-base neutralization askfilo.com |

| Sulfuric acid (H₂SO₄) | Beryllium sulfate (BeSO₄) + Water (H₂O) | Acid-base neutralization |

| Sodium hydroxide (NaOH) | Sodium tetrahydroxoberyllate (Na₂[Be(OH)₄]) | Amphoteric reaction (acting as an acid) chemguide.co.uk |

Structure

2D Structure

Properties

CAS No. |

13327-32-7 |

|---|---|

Molecular Formula |

BeH2O2 |

Molecular Weight |

43.027 g/mol |

IUPAC Name |

beryllium;dihydroxide |

InChI |

InChI=1S/Be.2H2O/h;2*1H2/q+2;;/p-2 |

InChI Key |

WPJWIROQQFWMMK-UHFFFAOYSA-L |

SMILES |

[Be+2].[OH-].[OH-] |

Canonical SMILES |

[Be+2].[OH-].[OH-] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Beryllium Hydroxide

Industrial-Scale Synthesis of Beryllium Hydroxide (B78521)

The commercial production of beryllium hydroxide begins with the extraction of beryllium from its primary minerals, beryl (B75158) (Be₃Al₂(SiO₃)₆) and bertrandite (Be₄Si₂O₇(OH)₂). The choice of extraction process largely depends on the ore type.

Sulfate (B86663) Process Approaches

The sulfate process is a common method for extracting beryllium from its ores, particularly beryl. This process involves heating the ground ore to high temperatures to facilitate the subsequent chemical reactions.

A typical sulfate process involves the following steps:

Roasting: The beryl ore is melted at approximately 1650°C and then rapidly cooled with water. This thermal shock shatters the mineral structure, making it more amenable to acid leaching. chemicalbook.com

Sulfuric Acid Leaching: The quenched material is then treated with concentrated sulfuric acid at temperatures between 250 and 300°C. chemicalbook.com This step dissolves the beryllium and aluminum components of the ore, forming water-soluble sulfates, primarily beryllium sulfate (BeSO₄) and aluminum sulfate (Al₂(SO₄)₃). chemicalbook.com

Purification and Precipitation: The resulting solution, containing beryllium and aluminum sulfates, undergoes a series of purification steps. Aqueous ammonia (B1221849) is added to the solution to precipitate aluminum hydroxide, which is less soluble than this compound at a controlled pH. chemicalbook.com After the removal of aluminum and other impurities, this compound is precipitated from the solution. chemicalbook.com

Another approach within the sulfate process involves the fusion of beryl ore with reagents like potassium sulfate (K₂SO₄). ekb.eg The mixture is heated, and the resulting mass is leached with water. The beryllium is then extracted from the sulfate solution using solvent extraction techniques with agents like trioctylamine (B72094) (TOA). ekb.egresearchgate.net Finally, this compound is precipitated from the strip solution by adjusting the pH, typically to around 9, with a base such as sodium hydroxide. ekb.egresearchgate.net

Fluoride (B91410) Process Methodologies

The fluoride process offers an alternative route for beryllium extraction and is noted for its economic advantages and versatility. osti.gov This process preferentially attacks the beryllium in the ore. osti.gov

Key steps in the fluoride process include:

Sintering: Beryl ore is mixed with sodium fluorosilicate and soda and heated to around 770°C. chemicalbook.com This reaction forms sodium fluoroberyllate (Na₂BeF₄), aluminum oxide, and silicon dioxide. chemicalbook.com

Leaching and Precipitation: The sodium fluoroberyllate is water-soluble and is leached from the sintered mass. This compound is then precipitated from this solution by adding sodium hydroxide. chemicalbook.com

Conversion to Beryllium Fluoride: The obtained this compound is then converted to ammonium (B1175870) beryllium fluoride by reacting it with ammonium bifluoride. google.com This product is subsequently purified. taylorandfrancis.com

A crucial aspect of the fluoride process is the conversion of purified this compound to beryllium fluoride (BeF₂), which is a precursor for the production of beryllium metal. This is achieved by reacting the hydroxide with ammonium bifluoride to form ammonium beryllium fluoride, which is then thermally decomposed to yield high-purity beryllium fluoride. google.com

Laboratory Synthesis and Controlled Formation of this compound

In a laboratory setting, this compound is typically prepared by precipitating it from a solution of a beryllium salt. This method allows for greater control over the purity and physical characteristics of the final product.

Precipitation from Beryllium Salt Solutions

The most common laboratory method for synthesizing this compound is the addition of a base to a solution of a beryllium salt, such as beryllium sulfate, beryllium chloride, or beryllium nitrate (B79036). The addition of an alkali, like sodium hydroxide or ammonium hydroxide, to a beryllium salt solution results in the formation of a gelatinous precipitate of this compound. nih.gov The purity of the starting beryllium salt is crucial for obtaining high-purity this compound. For instance, precipitation from a pure beryllium acetate (B1210297) solution can yield a high-quality product. nih.gov

The general reaction can be represented as: Be²⁺(aq) + 2OH⁻(aq) → Be(OH)₂(s)

Factors Influencing Precipitation Morphology and Purity

Several factors can significantly influence the characteristics of the precipitated this compound, including its morphology, crystallinity, and purity.

| Factor | Influence on this compound Precipitation |

| pH | The pH of the solution is a critical parameter. Precipitation of this compound typically begins as the pH becomes slightly basic. nih.gov Precise pH control is necessary to ensure complete precipitation of beryllium while minimizing the co-precipitation of impurities. For example, in the presence of aluminum, the pH must be carefully managed to selectively precipitate aluminum hydroxide before precipitating this compound. chemicalbook.com Within a pH range of 5 to 8, beryllium tends to form insoluble hydroxides. who.int |

| Temperature | Temperature can affect the crystal structure and particle size of the precipitate. Aging the initially formed gelatinous precipitate can lead to the formation of more stable crystalline forms. nih.gov For instance, an initial slimy, gelatinous form can transform into a metastable tetragonal crystalline form upon aging, which eventually converts to a more stable orthorhombic form. nih.gov Calcination temperature of the resulting this compound also influences the properties of the subsequently formed beryllium oxide. who.int |

| Aging Time | The duration for which the precipitate is allowed to age in the mother liquor can influence its crystallinity and filterability. Freshly precipitated this compound is often gelatinous and difficult to filter. Aging allows the particles to grow and become more crystalline, improving their handling characteristics. nih.gov |

Advanced Purification Strategies for this compound

Achieving the high purity required for nuclear and aerospace applications often necessitates advanced purification techniques for the initially produced this compound.

One significant purification method is solvent extraction . In this process, crude this compound is dissolved in a suitable solution, such as ammonium bicarbonate, and then contacted with an organic solvent containing a specific extractant. tandfonline.comtandfonline.com For example, a quaternary ammonium compound in a hydrocarbon diluent can be used to selectively extract beryllium. tandfonline.comtandfonline.com The beryllium is then stripped from the organic phase and precipitated as a high-purity this compound. tandfonline.comtandfonline.com The use of chelating agents like ethylenediaminetetraacetic acid (EDTA) can further enhance the separation from metallic impurities by sequestering them in the aqueous phase. tandfonline.comtandfonline.comcnea.gob.ar

Another strategy involves converting the impure this compound into a different compound that can be more easily purified. For example, this compound can be reacted with sulfuric acid to form beryllium sulfate. google.comgoogle.com Impurities can then be removed from the beryllium sulfate solution through controlled precipitation at different pH values before the purified this compound is re-precipitated. google.com

Solvent Extraction Techniques

Solvent extraction represents a significant hydrometallurgical route for the purification of beryllium, enabling the production of high-purity this compound from impure starting materials. These techniques selectively transfer beryllium ions from an aqueous phase to an organic phase, leaving impurities behind.

Using Quaternary Alkylammonium Carbonate

A notable process has been developed for upgrading crude this compound to high-purity compounds by dissolving the impure material in an ammonium bicarbonate solution. tandfonline.comtandfonline.com This aqueous solution is then subjected to extraction with a quaternary ammonium compound, such as Adogen 464, dissolved in a hydrocarbon diluent like diethylbenzene. tandfonline.com To prevent the formation of a third phase at desired concentrations of the extractant, a modifier like tridecanol (B155529) is often added. tandfonline.com

The beryllium is extracted into the organic phase, which is then scrubbed with a dilute ammonium bicarbonate solution to remove entrained impurities. tandfonline.com Subsequently, the beryllium is recovered from the solvent extract by stripping it with a concentrated ammonium bicarbonate solution. tandfonline.com The final, pure this compound is precipitated from this strip solution by heating, which volatilizes ammonia and carbon dioxide. tandfonline.comtandfonline.com These gases can be recovered and recycled, adding to the process's efficiency. tandfonline.com The addition of small amounts of ethylenediaminetetraacetic acid (EDTA) to the process solutions enhances the separation from metallic contaminants. tandfonline.comtandfonline.com

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Aqueous Feed | Crude Be(OH)₂ dissolved in Ammonium Bicarbonate | To bring beryllium into a soluble form for extraction. | tandfonline.com |

| Extractant | 0.55 N Adogen 464 in 95% diethylbenzene-5% tridecanol | To selectively extract beryllium into the organic phase. | tandfonline.com |

| Scrub Solution | 0.2 M NH₄HCO₃ solution | To remove impurities from the loaded organic phase. | tandfonline.com |

| Stripping Agent | Concentrated Ammonium Bicarbonate or 3 M (NH₄)₂CO₃ | To recover beryllium from the organic phase. | tandfonline.com |

| Precipitation Method | Heating the strip solution to volatilize NH₃ and CO₂ | To precipitate pure Be(OH)₂. | tandfonline.com |

| Beryllium Recovery | >99.8% | Efficiency of the extraction process. | tandfonline.com |

Using Acetylacetone-EDTA

Another effective solvent extraction procedure for producing high-purity this compound involves the use of acetylacetone (B45752) (HX) and ethylenediaminetetraacetic acid (EDTA). tandfonline.comtandfonline.comcnea.gob.ar In this method, the this compound starting material is dissolved in acetylacetone, forming beryllium acetylacetonate (B107027) (BeX₂), which is soluble in an organic solvent like carbon tetrachloride or chloroform. tandfonline.comcnea.gob.ar

The organic phase containing the beryllium complex is then scrubbed with an aqueous solution of EDTA. tandfonline.com EDTA acts as a sequestering or masking agent, forming stable, water-soluble complexes with metallic impurities, thereby retaining them in the aqueous phase. tandfonline.comresearchgate.netfas.org After scrubbing, the purified beryllium is stripped from the organic phase using nitric acid. tandfonline.com The resulting aqueous beryllium nitrate solution is then treated with gaseous ammonia to precipitate a granular, easily filterable this compound. tandfonline.com This process has been demonstrated on a kilogram scale, yielding a product with very low levels of metallic impurities. tandfonline.comtandfonline.com

| Process Step | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Dissolution | Acetylacetone (HX) and Carbon Tetrachloride | Formation of BeX₂ in the organic phase. | tandfonline.com |

| Impurity Removal (Scrubbing) | Aqueous (NH₄)₂H₂Y (EDTA) solution at pH ≈ 5 | Metallic impurities are complexed by EDTA and removed in the aqueous phase. | tandfonline.com |

| Stripping | 4.8 M Nitric Acid | Purified beryllium is transferred back to an aqueous phase as Be(NO₃)₂. | tandfonline.com |

| Precipitation | Gaseous ammonia | Precipitation of granular Be(OH)₂. | tandfonline.com |

| Product Yield | ≈ 85% | The overall yield of high-purity this compound. | tandfonline.com |

Impurity Separation Methodologies

The production of high-purity this compound is fundamentally a process of separating beryllium from a host of impurities originating from the ore. Solvent extraction techniques are inherently methods of impurity separation.

In the quaternary alkylammonium carbonate process, the primary separation occurs during the extraction step. However, the effectiveness is significantly enhanced by the addition of EDTA, which complexes with contaminants and prevents them from being co-extracted with the beryllium. tandfonline.com A small-scale demonstration of this process, starting with a beryllium sulfate solution containing 20 different metal contaminants, resulted in a beryllium oxide product with no detectable metallic impurities. tandfonline.com The main remaining impurities were the metalloids silicon and boron. tandfonline.com

The acetylacetone-EDTA method is specifically designed for impurity removal. EDTA's role as a masking agent is crucial; it selectively binds with impurity cations, such as Na+, Mg2+, Al3+, Fe3+, and Cu2+, keeping them in the aqueous scrub solution while the beryllium acetylacetonate remains in the organic phase. tandfonline.comtandfonline.com This method has proven highly effective, reducing a starting contamination level of 1000 parts per million (ppm) for several metals to less than 5 ppm in the final product. tandfonline.comtandfonline.com

Other methodologies for impurity separation prior to or during this compound precipitation have also been developed. One such process involves treating an aqueous solution of a beryllium salt with a precipitate of zinc hydroxide in the presence of fluoride ions. google.com This step is performed at a pH lower than that required for this compound precipitation and is effective at removing impurities like silicon, manganese, and phosphorus. google.com Following the removal of the zinc hydroxide precipitate containing the impurities, the pH of the solution is raised to precipitate the purified this compound. google.com

For bertrandite ores, a commercial process involves leaching with sulfuric acid, followed by solvent extraction using di(2-ethylhexyl)phosphoric acid (DEHPA) in kerosene. google.comnih.gov After stripping beryllium from the organic phase with aqueous ammonium carbonate, the solution is heated to first precipitate iron and aluminum hydroxides, followed by the precipitation of basic beryllium carbonate, and finally, upon further heating, this compound. google.comnih.gov

| Method | Key Reagents | Target Impurities | Resulting Purity/Impurity Level | Reference |

|---|---|---|---|---|

| Quaternary Alkylammonium Carbonate with EDTA | Adogen 464, NH₄HCO₃, EDTA | 20 metal contaminants including Th, U, Zr, Eu, Mo | No detectable metal impurities in the final BeO product. Metalloid impurities (Si, B) at 60 ppm. | tandfonline.com |

| Acetylacetone-EDTA Extraction | Acetylacetone, EDTA, Nitric Acid, Ammonia | Na+, Mg²⁺, B(III), Cu²⁺, Al³⁺, Fe³⁺, Cr³⁺ | Total detectable metallic impurities <5 ppm. Individual impurities like Al, Ca, Cu, Fe, Mg, Si were all below 13 ppm. | tandfonline.comcnea.gob.ar |

| Zinc Hydroxide Precipitation | Zinc Hydroxide, Fluoride ions | Silicon, Manganese, Phosphorus | Reduces silicon content to 50 ppm or less. | google.com |

| SX-Carbonate Process | DEHPA, Ammonium Carbonate, Heat | Iron, Aluminum | Iron and aluminum are precipitated as hydroxides prior to this compound precipitation. | google.comnih.gov |

Structural Characterization and Polymorphism of Beryllium Hydroxide

Polymorphic Forms: Characterization of Behoite (β-Be(OH)₂) and Clinobehoite (α-Be(OH)₂)

Beryllium hydroxide (B78521) presents primarily in two crystalline polymorphic forms, the beta-polymorph known as behoite and the alpha-polymorph, clinobehoite. handbookofmineralogy.orgmindat.org

Behoite (β-Be(OH)₂) is the more common of the two natural forms. wikipedia.org It crystallizes in the orthorhombic system, specifically in the disphenoidal class (222) with a P2₁2₁2₁ space group. handbookofmineralogy.orgmindat.org This structure is isostructural with zinc hydroxide, Zn(OH)₂. wikipedia.org The mineral can be found in various locations, including granite pegmatites in Texas, USA, altered volcanic tuff in Utah, USA, and in nepheline syenite at Mont Saint-Hilaire, Canada. handbookofmineralogy.org

Clinobehoite (α-Be(OH)₂) is a rarer, monoclinic polymorph of beryllium hydroxide. mindat.orgwikipedia.org It belongs to the sphenoidal class (2) and has a P2₁ space group. mindat.orghandbookofmineralogy.org It was first identified in desiliconized pegmatites in the Ural Mountains of Russia. mindat.orgwebmineral.com

Both polymorphs are typically colorless or white. mindat.orgmindat.org Behoite can also appear as pale pink or gray. mindat.org

Amorphous States and Transformation Mechanisms

In addition to its crystalline forms, this compound can exist in an amorphous, gelatinous state, often referred to as the α-form. wikipedia.org This amorphous phase is typically the initial precipitate when an alkali is added to a beryllium salt solution. wikipedia.org

The transformation from the amorphous state to a crystalline one is a key aspect of this compound's chemistry. Upon standing or boiling, the amorphous gel transforms into the more stable, crystalline β-form (behoite). wikipedia.org This process is a type of crystallization from an amorphous precursor, a phenomenon also observed in various biomineralization and materials synthesis processes. mdpi.com The transformation can be influenced by factors such as temperature and the presence of certain ions, which can affect the dissolution and reprecipitation or solid-state reorganization pathways. mdpi.com

Studies on the calcination of this compound to beryllium oxide (BeO) have shown that at lower temperatures (below 800°C), the resulting BeO can behave like an amorphous material. tandfonline.com This suggests that the initial decomposition product retains a degree of disorder from the hydroxide precursor. The transition to a more crystalline BeO structure is promoted by higher temperatures. tandfonline.com

Crystallographic Investigations: Unit Cell Parameters and Space Group Determinations

Crystallographic studies, primarily using X-ray diffraction, have provided detailed information about the unit cell dimensions and space groups of the this compound polymorphs. handbookofmineralogy.orgmindat.orgarizona.edu

Behoite (β-Be(OH)₂):

Crystal System: Orthorhombic handbookofmineralogy.orgmindat.org

Space Group: P2₁2₁2₁ handbookofmineralogy.orgmindat.org

Unit Cell Parameters:

a ≈ 4.530 - 4.64 Å mindat.orgarizona.eduwebmineral.com

b ≈ 4.621 - 7.05 Å mindat.orgarizona.eduwebmineral.com

c ≈ 7.0384 - 4.55 Å mindat.orgarizona.eduwebmineral.com

Clinobehoite (α-Be(OH)₂):

Crystal System: Monoclinic mindat.orghandbookofmineralogy.org

Space Group: P2₁ mindat.orghandbookofmineralogy.org

Unit Cell Parameters:

a ≈ 11.020 Å handbookofmineralogy.orgcrystallography.net

b ≈ 4.746 Å handbookofmineralogy.orgcrystallography.net

c ≈ 8.646 Å handbookofmineralogy.orgcrystallography.net

β ≈ 98.94° handbookofmineralogy.org

The table below provides a comparative overview of the crystallographic data for the two polymorphs.

| Property | Behoite (β-Be(OH)₂) | Clinobehoite (α-Be(OH)₂) |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ |

| a (Å) | ~4.53 - 4.64 | 11.020 |

| b (Å) | ~4.62 - 7.05 | 4.746 |

| c (Å) | ~4.55 - 7.048 | 8.646 |

| **β (°) ** | 90 | 98.94 |

| Z (Formula units/cell) | 4 | 12 |

Data sourced from multiple crystallographic studies. handbookofmineralogy.orgmindat.orgmindat.orghandbookofmineralogy.orgarizona.eduwebmineral.comcrystallography.net

Solid-State Coordination Geometry of Beryllium(II) in Hydroxide Structures

In its solid-state hydroxide structures, the beryllium(II) ion consistently exhibits a coordination number of four, adopting a tetrahedral geometry. wikipedia.orgvaia.comresearchgate.net This is a characteristic feature of beryllium's coordination chemistry, which is also observed in other compounds like beryllium oxide (BeO) and beryllium chloride (BeCl₂) in its solid, polymeric form. vaia.comwebelements.co.ukwikipedia.org

In both behoite and clinobehoite, each beryllium atom is surrounded by four oxygen atoms from the hydroxide groups, forming Be(OH)₄ tetrahedra. wikipedia.org These tetrahedra are linked at their corners, creating a three-dimensional framework. osti.gov This tetrahedral arrangement is a consequence of the small size and high charge density of the Be²⁺ ion, which favors strong, covalent-like bonds with four ligands. researchgate.netchemguide.co.uk

The structure of β-behoite is topologically equivalent to that of α-cristobalite (a polymorph of SiO₂), where Be²⁺ ions occupy the silicon positions and hydroxyl groups replace the bridging oxygen atoms. osti.gov

High-Pressure Polymorphism Studies

High-pressure studies on β-behoite have revealed the existence of a high-pressure polymorph, designated as γ-Be(OH)₂. osti.gov This phase transition occurs between 1.7 and 3.6 GPa. osti.gov

The γ-phase has an orthorhombic structure with the space group Fdd2. osti.gov At a pressure of 5.3(1) GPa, its unit cell parameters are a = 5.738(2) Å, b = 6.260(3) Å, and c = 7.200(4) Å. osti.gov The transition from the β-phase to the γ-phase is considered to be of a second-order nature, characterized by a negligible volume discontinuity and a reversible, displacive mechanism. osti.gov This transformation involves a rotation of the BeO₄ tetrahedra and a change in the hydrogen bonding network within the crystal structure. osti.gov

Hydrogen Bonding within this compound Structures

Hydrogen bonding plays a crucial role in the crystal structures of this compound. In these structures, the hydrogen atoms of the hydroxyl groups are not only covalently bonded to an oxygen atom but are also attracted to a neighboring oxygen atom, forming O-H···O hydrogen bonds. lsbu.ac.ukwikipedia.org

The high-pressure phase transition to γ-Be(OH)₂ is directly linked to changes in the hydrogen bond connectivity. osti.gov This highlights the importance of hydrogen bonding in determining the physical properties and phase stability of this compound under different pressure conditions.

Aqueous Solution Chemistry and Reactivity of Beryllium Hydroxide

Amphoteric Behavior and Acid-Base Equilibria

A defining characteristic of beryllium hydroxide (B78521) is its amphoterism, meaning it can act as both an acid and a base. askfilo.comvedantu.comwikipedia.org This dual reactivity sets it apart from the hydroxides of other Group 2 elements, which are typically basic. vedantu.comchemguide.co.uk

Reaction with Acids: In the presence of an acid, beryllium hydroxide behaves as a base. It reacts with acids, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to form the corresponding beryllium salt and water. askfilo.comwikipedia.orgchemguide.co.uk This reaction involves the neutralization of the hydroxide ions by the hydrogen ions from the acid, leading to the dissolution of the this compound precipitate. chemguide.co.uk

Be(OH)₂(s) + H₂SO₄(aq) → BeSO₄(aq) + 2H₂O(l) wikipedia.org

Be(OH)₂(s) + 2HCl(aq) → BeCl₂(aq) + 2H₂O(l) askfilo.com

Reaction with Bases: In the presence of a strong base, such as sodium hydroxide (NaOH), this compound acts as a Lewis acid, accepting hydroxide ions. askfilo.comchemguide.co.uk This reaction results in the formation of a soluble complex ion called the tetrahydroxoberyllate(II) ion, also referred to as the beryllate ion. wikipedia.orgchemguide.co.ukdoubtnut.com The dissolution of this compound in a basic solution is a clear indication of its acidic character. chemguide.co.uk

Be(OH)₂(s) + 2NaOH(aq) → Na₂Be(OH)₄ askfilo.comwikipedia.org

The equilibrium in an aqueous solution can be represented as a series of steps starting from the hydrated beryllium ion, [Be(H₂O)₄]²⁺. As hydroxide ions are added, a precipitate of this compound is formed. Further addition of a strong base leads to the dissolution of this precipitate, forming the tetrahydroxoberyllate(II) ion. chemguide.co.uk

The acid-base equilibria of this compound are complex and can be influenced by factors such as the crystalline form of the hydroxide and the specific acid or base used. nih.govacs.org The solubility product constant (Ksp) for this compound is very low, indicating its limited solubility in pure water. quora.comchemicalbook.comquora.com

Hydrolysis Processes and Formation of Hydroxo-Bridged Species (e.g., [Be₃(OH)₃(H₂O)₆]³⁺)

The high charge density of the Be²⁺ ion leads to significant polarization of the coordinated water molecules in the hydrated beryllium ion, [Be(H₂O)₄]²⁺. This polarization facilitates the loss of a proton (hydrolysis), making the aqueous solution of beryllium salts acidic. This hydrolysis is a key factor in the formation of various hydroxo-bridged polynuclear species.

Upon the addition of a base to a solution containing beryllium ions, a series of hydrolysis reactions occur, leading to the formation of not just the simple monomeric species but also more complex, polynuclear hydroxo-bridged cations. One of the most well-characterized of these species is the trimeric cation, [Be₃(OH)₃(H₂O)₆]³⁺ .

The formation of this trimeric species is a hallmark of beryllium's aqueous chemistry. In this ion, three beryllium atoms are linked by bridging hydroxide groups, forming a six-membered ring. Each beryllium atom is also coordinated to two water molecules, completing its tetrahedral coordination sphere. The structure of this complex has been a subject of significant study.

Complexation Chemistry of Beryllium(II) in Aqueous Solutions

The beryllium(II) ion, due to its small ionic radius and high charge, readily forms stable complexes with a wide variety of ligands in aqueous solutions. This complexation chemistry is crucial in understanding its behavior in biological and environmental systems.

Complexation with Inorganic Ligands (e.g., fluoride (B91410), phosphonates, sulfate (B86663), chloride)

Beryllium(II) forms complexes with various inorganic ligands. The stability of these complexes is influenced by the nature of the ligand and the reaction conditions.

Fluoride: Fluoride ions form particularly stable complexes with beryllium, with the formation of species such as [BeF]⁺, [BeF₂], [BeF₃]⁻, and the very stable tetrafluoroberyllate anion, [BeF₄]²⁻. The high stability of the Be-F bond is a prominent feature of beryllium chemistry.

Phosphonates: Beryllium is known to interact with phosphonate-containing compounds.

Sulfate: Beryllium forms complexes with sulfate ions. For instance, beryllium sulfate is a known compound formed from the reaction of this compound with sulfuric acid. wikipedia.org

Chloride: While beryllium chloride can be formed, the interaction between Be²⁺ and Cl⁻ in aqueous solution is generally weaker compared to fluoride.

Complexation with Organic Ligands (e.g., carboxylates, hydroxy keto heterocycles, ethylenediaminetetraacetic acid)

Beryllium(II) also forms complexes with a diverse range of organic ligands, particularly those containing oxygen donor atoms.

Carboxylates: Beryllium interacts with carboxylate ligands. For example, it reacts with acetic acid. apchemsolutions.com

Hydroxy keto heterocycles: These types of organic molecules can act as effective chelating agents for beryllium.

Ethylenediaminetetraacetic acid (EDTA): EDTA is a powerful hexadentate chelating agent that forms a very stable complex with the beryllium ion. The formation of the [Be(EDTA)]²⁻ complex is a well-established reaction.

Chelate Effect in Beryllium(II) Complexation

The chelate effect is a significant thermodynamic principle in the complexation chemistry of beryllium(II). This effect describes the enhanced stability of a complex formed by a polydentate ligand (a chelating agent) compared to a complex formed by a series of corresponding monodentate ligands.

When a chelating ligand, such as EDTA, binds to the beryllium ion, it forms a ring structure. The formation of this chelate ring is entropically favored because multiple solvent molecules that were coordinated to the metal ion are released upon binding of a single chelating ligand molecule. This increase in entropy contributes to a more negative Gibbs free energy change for the complexation reaction, thus making the chelate complex significantly more stable. The small size of the Be²⁺ ion makes it particularly well-suited for chelation by ligands that can form five- or six-membered rings.

Stability Constants and Thermodynamic Parameters of Complex Formation

The stability of beryllium(II) complexes is quantified by their stability constants (or formation constants), which are equilibrium constants for the formation of the complex in solution. These constants provide a measure of the strength of the interaction between the beryllium ion and the ligand. Thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of complex formation provide further insight into the nature of the bonding and the driving forces behind the complexation reaction.

The table below provides a summary of stability constants for some selected beryllium(II) complexes.

| Ligand | Complex | Log K₁ | Log β₂ | Log β₃ | Log β₄ |

| Fluoride (F⁻) | [BeF]⁺, [BeF₂], [BeF₃]⁻, [BeF₄]²⁻ | 4.9 | 8.6 | 11.0 | 12.6 |

| Hydroxide (OH⁻) | [Be(OH)]⁺, [Be(OH)₂], [Be(OH)₃]⁻, [Be(OH)₄]²⁻ | 8.6 | 16.1 | 20.8 | 21.8 |

| Sulfate (SO₄²⁻) | [Be(SO₄)] | 1.4 | 2.1 | ||

| Acetate (B1210297) (CH₃COO⁻) | [Be(CH₃COO)]⁺ | 2.8 |

Note: The values presented are representative and can vary depending on the ionic strength and temperature of the solution.

Precipitation Kinetics and Mechanistic Studies

The precipitation of this compound (Be(OH)₂) is a critical step in various industrial processes, particularly in the extraction of beryllium from its ores, such as beryl (B75158) and bertrandite. wikipedia.orgiarc.fr After leaching the ore with acids to bring beryllium into an aqueous solution, the pH is adjusted to precipitate the hydroxide, separating it from other dissolved impurities. aqw.com.auresearchgate.netekb.eggoogle.com

The process typically involves adding a base, like sodium hydroxide or ammonia (B1221849), to a beryllium salt solution. google.comnih.gov This results in the formation of a white, voluminous, gelatinous precipitate of what is known as the α-form of this compound. wikipedia.orgnih.gov The exact nature of the precipitate is influenced by kinetic and mechanistic factors, including concentration, temperature, mixing method, and aging time. aqw.com.au

Upon standing or boiling, the initially amorphous or gel-like α-form undergoes a transformation. wikipedia.orgresearchgate.net It ages into a metastable tetragonal crystalline form, which, over a period of months, can convert to the more stable orthorhombic β-form. iarc.frnih.gov The β-form is desirable in industrial applications because it is granular, filters more easily, and tends to contain fewer impurities. researchgate.netgoogle.com The precipitation is carefully controlled; for instance, from a hot sodium beryllate solution, the orthorhombic form precipitates directly. iarc.fr

The precipitation of this compound is highly dependent on pH. It typically occurs in a pH range of 5.8 to 9.5. aqw.com.aunih.gov Studies show that at a pH above 5, beryllium ions begin to precipitate as Be(OH)₂. materials.internationalnih.gov In industrial processes, the pH is often raised to between 7.5 and 9.0 to ensure complete precipitation of the this compound. google.com The mechanism of formation involves the hydrolysis of aqueous beryllium species. In diluted sodium beryllate solutions, boiling promotes the hydrolysis reaction, leading first to the formation of a gel and subsequently to a suspension of crystalline Be(OH)₂. researchgate.net

Solubility Studies and Solubility Product (Ksp) Determinations

This compound is classified as a sparingly soluble compound in water. nih.govsolubilityofthings.com Its solubility is significantly influenced by the pH of the solution, demonstrating amphoteric behavior. wikipedia.orgsolubilityofthings.com It dissolves in both acidic solutions and in strong alkaline solutions. nih.gov

The solubility is at a minimum in the near-neutral to weakly alkaline pH range. Research has identified a solubility minimum at approximately pH 9.5. frontiersin.orgresearchgate.net In acidic conditions, solubility increases due to the formation of beryllium cations. solubilityofthings.com In highly alkaline solutions (e.g., concentrated sodium hydroxide), solubility increases due to the formation of soluble tetrahydroxoberyllate complexes, such as [Be(OH)₄]²⁻. aqw.com.auresearchgate.net

The solubility product constant (Ksp) quantifies the low solubility of this compound in water. The equilibrium for its dissolution is represented as:

Be(OH)₂(s) ⇌ Be²⁺(aq) + 2OH⁻(aq)

Various studies have determined the Ksp for Be(OH)₂, with reported values showing some variation. A fresh precipitate is noted to be more soluble in alkalis, but it "ages" quickly, becoming progressively less soluble. nih.gov

| Reported Ksp Value | Source |

|---|---|

| 6.92 x 10⁻²² | wikipedia.org |

| 7 x 10⁻²² | accessengineeringlibrary.com |

| ~1 x 10⁻²¹ (log K⁰sp ≈ –21.6) | aqw.com.au |

Recent thermodynamic assessments combining solubility data have determined a standard solubility constant (log *K°s,0) of 6.9 ± 0.4 for α-Be(OH)₂(cr), which corresponds to the reaction Be(OH)₂(cr) + 2H⁺ ⇌ Be²⁺ + 2H₂O. researchgate.net This highlights the complex hydrolysis and solution chemistry of beryllium, which involves various species like Be(OH)₂, Be(OH)₃⁻, and Be(OH)₄²⁻ in alkaline conditions. frontiersin.orgresearchgate.net

Surface Chemistry and Adsorption Phenomena

The surface of this compound particles can interact with and adsorb various ions and molecules from a solution. This is a key aspect of its environmental chemistry and its behavior in industrial processes. The process of adsorption involves the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface. geoscienceworld.org

The sorption of beryllium itself onto various surfaces has been studied extensively. For instance, the uptake of Be(II) by materials like iron hydroxide-impregnated fibers and various metal oxide nanoparticles demonstrates the strong tendency of beryllium to adsorb. repec.orgnih.gov These studies often employ kinetic models to describe the rate of adsorption.

Research on the removal of beryllium ions from aqueous solutions using specific adsorbents has identified that the process often follows established kinetic models.

| Kinetic Model | Description | Applicability to Beryllium Sorption |

|---|---|---|

| Pseudo-first-order | Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. | Has been used to model beryllium sorption, though often provides a less accurate fit than the pseudo-second-order model. nih.gov |

| Pseudo-second-order | Assumes the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons. | Frequently provides the best fit for experimental data on beryllium sorption, indicating chemisorption as a key mechanism. materials.internationalnih.govresearchgate.net |

| Elovich Model | Describes chemisorption on heterogeneous surfaces. | Applied to describe the kinetics of gas chemisorption on beryllium oxide, a related compound. rsc.org |

The surface of this compound itself, being a hydroxide, possesses surface hydroxyl groups (-OH). These groups can participate in surface complexation reactions, where ions from the solution bind to the surface. geoscienceworld.org The charge of the surface is pH-dependent; at low pH, the surface can become protonated and positively charged, while at high pH, it can deprotonate and become negatively charged, influencing the adsorption of cations and anions. geoscienceworld.org Studies on beryllium sorption onto other oxides, like CuO, confirm that Be(II) adsorbs by forming surface complexes with hydroxyl groups on the oxide surface. nih.gov It is plausible that similar mechanisms occur on the surface of Be(OH)₂ itself, where it can adsorb other metal ions or ligands present in the solution. This behavior is critical in understanding the transport and fate of beryllium and other contaminants in environmental and industrial systems where solid this compound is present. upenn.eduresearchgate.netnih.gov

Advanced Analytical Methodologies for Beryllium Hydroxide

Spectrometric Techniques for Beryllium Quantification

Spectrometric methods are the cornerstone of beryllium analysis, offering varying degrees of sensitivity and applicability depending on the concentration levels and sample complexity. mdpi.com Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are preferred for ultra-trace analysis, while others such as Flame Atomic Absorption Spectrometry (FAAS) are suitable for higher concentrations. nih.govnih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a premier technique for the detection and quantification of trace and ultra-trace elements, including beryllium. nih.govspectroscopyonline.com The method involves introducing a liquid sample into a high-temperature argon plasma (6,000–10,000 K), which atomizes and ionizes the sample. nih.gov These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z) and detected. nih.gov

ICP-MS offers exceptional sensitivity and is considered one of the most powerful tools for quantifying beryllium at ultra-trace levels across diverse matrices, such as environmental and biological samples. nih.gov Its monoisotopic nature (⁹Be) and low mass-to-charge ratio mean that isobaric interferences are generally minimal. nih.gov However, several challenges exist in beryllium analysis using ICP-MS. Its high first ionization potential (9.3 eV) results in only about 70–75% of beryllium being ionized in a standard argon plasma. nih.gov Furthermore, as a very light element, its analysis can be complicated by space-charge effects within the ion beam. nih.gov Despite these challenges, ICP-MS can achieve extremely low detection limits. For instance, a method for analyzing 10-fold diluted human urine reported a limit of detection (LOD) of 0.3 parts per trillion (ppt) without requiring complex sample digestion. spectroscopyonline.comanalytik-jena.fr

Laser Ablation ICP-MS (LA-ICP-MS) is a variant that allows for the direct analysis of solid samples and is widely used in gemology for identifying beryllium in gemstones. nih.gov

Key Research Findings for ICP-MS in Beryllium Analysis

| Parameter | Finding | Reference |

|---|---|---|

| Principle | Atomization and ionization in high-temperature plasma, followed by mass-to-charge ratio separation. | nih.gov |

| Sensitivity | Highest sensitivity among spectrometric techniques for ultra-trace beryllium analysis. | nih.govnih.gov |

| Challenges | High first ionization potential (9.3 eV), space-charge effects for the light ⁹Be ion. | nih.gov |

| LOD Example | 0.3 ppt (B1677978) in 10-fold diluted human urine. | spectroscopyonline.comanalytik-jena.fr |

| Applications | Environmental monitoring, biological sample analysis (urine), gemology (LA-ICP-MS). | nih.govspectroscopyonline.com |

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is another robust technique for elemental analysis. nih.gov In ICP-OES, when atoms and ions are excited within the high-temperature plasma, they emit light at wavelengths characteristic to each element as they return to a lower energy state. nih.gov A spectrometer collects and separates this emitted light, and the intensity at each specific wavelength is measured to determine the concentration of the element in the sample. nih.gov

ICP-OES is effective for quantifying moderate to high concentrations of beryllium and can be used for lower levels when combined with a suitable separation and preconcentration method. nih.govrsc.org It is a widely adopted method due to its ability to perform simultaneous multi-element analysis with good sensitivity, often at the parts-per-billion (ppb) level. nih.gov For beryllium determination in water samples, emission lines at 234.861 nm, 313.042 nm, and 313.107 nm are commonly used, with the 234.861 nm line often proving to be the most suitable. rsc.org Research has demonstrated that ICP-OES coupled with ultrasonic nebulization can achieve a detection limit of 0.012 µg/L for beryllium in water. rsc.org

Performance Data for ICP-OES in Beryllium Analysis

| Parameter | Value/Finding | Reference |

|---|---|---|

| Common Emission Lines | 234.861 nm, 313.042 nm, 313.107 nm | rsc.org |

| Reported Detection Limit | 0.012 µg/L (in water with ultrasonic nebulization) | rsc.org |

| Applicability | Moderate to high concentrations; low levels with preconcentration. | nih.gov |

| Key Advantage | Simultaneous multi-element analysis capabilities. | nih.gov |

Atomic Absorption Spectrometry (AAS, FAAS, ETAAS)

Atomic Absorption Spectrometry (AAS) is a technique that measures the concentration of an element by detecting the absorption of light at a specific wavelength by free atoms in the gaseous state. mdpi.comscispace.com

Flame Atomic Absorption Spectrometry (FAAS) operates by introducing a sample solution into a flame to vaporize it and create free atoms. mdpi.com A light source, typically a hollow cathode lamp specific to the element being analyzed (e.g., beryllium), emits light that passes through the flame. mdpi.com The amount of light absorbed by the atoms is proportional to the element's concentration. mdpi.com FAAS is generally suitable for determining higher concentrations of beryllium. mdpi.comnih.gov The optimal concentration range is typically 50-2,000 µg/L, with a sensitivity of around 25 µg/L. nemi.gov A nitrous oxide-acetylene flame is commonly used for beryllium analysis at a wavelength of 234.9 nm. researchgate.netnmt.edu

Electrothermal Atomic Absorption Stremetry (ETAAS) , also known as Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS), offers significantly enhanced sensitivity compared to FAAS. mdpi.comnih.gov Instead of a flame, it uses a graphite tube that is electrically heated in stages to dry, ash, and finally atomize the sample at high temperatures. mdpi.comnih.gov This method is ideal for low-level beryllium quantification. mdpi.comnih.gov The performance of ETAAS can be further optimized through the use of chemical modifiers, which stabilize beryllium at higher temperatures, reduce matrix interferences, and enhance sensitivity. mdpi.comnih.gov Common modifiers include magnesium nitrate (B79036) (Mg(NO₃)₂) and palladium nitrate (Pd(NO₃)₂). mdpi.comnih.govnih.gov The use of Mg(NO₃)₂ as a modifier has been shown to be highly effective, allowing for an optimal thermal decomposition temperature of 1200 °C and achieving a limit of detection of 0.03 µg/L. nih.govresearchgate.net In another study, the detection limit for beryllium in water using ETAAS was found to be 0.005 µg/L. rsc.org

Comparison of AAS Techniques for Beryllium Analysis

| Technique | Atomizer | Typical Application | Modifiers Used | Reported LOD | Reference |

|---|---|---|---|---|---|

| FAAS | Flame (Nitrous oxide-acetylene) | Higher concentrations | N/A | 25 µg/L (sensitivity) | nemi.gov |

| ETAAS | Graphite Furnace | Low-level quantification | Mg(NO₃)₂, Pd(NO₃)₂ | 0.03 µg/L, 0.005 µg/L | nih.govrsc.orgresearchgate.net |

Molecular Fluorescence Spectroscopy (e.g., HBQS dye method)

Molecular fluorescence spectroscopy provides a highly sensitive method for the determination of ultra-trace levels of beryllium. acs.orgnih.gov This technique often relies on the formation of a highly fluorescent chelate complex between beryllium and a specific organic reagent. acs.org

A prominent example is the method using 10-hydroxybenzo[h]quinoline-7-sulfonate (HBQS). acs.orgosti.gov In this procedure, beryllium samples are first extracted, often using a dilute ammonium (B1175870) bifluoride solution. acs.orgacs.org The extracted beryllium then forms a complex with the HBQS dye. acs.org The unreacted HBQS dye fluoresces at a different wavelength (λmax ≈ 590 nm) than the Be-HBQS complex (λmax ≈ 475 nm), allowing for clear differentiation and quantification. acs.orgosti.gov

This method is notable for its extremely low detection limits, which can be less than 1 ng of beryllium per air filter or wipe sample, and in some cases, MDLs for Be of <0.01 ng/L have been achieved. acs.orgnih.gov The high sensitivity makes it particularly suitable for occupational hygiene applications, such as analyzing air filters and surface wipes to monitor workplace exposure. acs.orgacs.org The technique has been successfully applied to determine beryllium in high-fired BeO particles and geological reference materials. acs.orgacs.org

Research Findings for the HBQS Fluorescence Method

| Parameter | Description | Reference |

|---|---|---|

| Reagent | 10-hydroxybenzo[h]quinoline-7-sulfonate (HBQS) | acs.orgosti.gov |

| Extraction Medium | Dilute ammonium bifluoride (NH₄HF₂) | acs.orgacs.org |

| Fluorescence Maxima | Be-HBQS complex: ~475 nm; Unreacted HBQS: ~590 nm | acs.orgosti.gov |

| Detection Limit | <1 ng Be per sample; <0.01 ng/L in solution | acs.orgnih.gov |

| Primary Application | Occupational and environmental sample analysis (air filters, wipes, soils) | acs.orgnih.gov |

Separation and Preconcentration Techniques

To achieve the ultra-low detection limits required for beryllium analysis in complex samples, spectrometric techniques are often coupled with separation and preconcentration steps. mdpi.com These steps serve to isolate the analyte from interfering matrix components and to increase its concentration before measurement. mdpi.com

Liquid-Liquid Extraction (e.g., single-drop microextraction, dispersive liquid-liquid microextraction, vesicle-mediated dispersive liquid-liquid microextraction)

Liquid-liquid extraction (LLE) is a widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net Traditional LLE methods, however, often require large volumes of hazardous organic solvents. mdpi.com In recent years, miniaturized LLE techniques have been developed to overcome these drawbacks, offering higher enrichment factors, reduced solvent consumption, and faster extraction times. mdpi.comresearchgate.net

Single-Drop Microextraction (SDME) is a miniaturized LLE method where a micro-drop of an organic solvent is suspended from the tip of a microsyringe needle and immersed in an aqueous sample. nih.gov After a period of stirring, the analyte partitions into the organic drop, which is then retracted and analyzed. A study combining SDME with low-temperature electrothermal vaporization ICP-MS used benzoylacetone (B1666692) as both an extractant and chemical modifier for the determination of trace beryllium in biological samples. nih.gov This method achieved a detection limit of 0.12 pg/mL for beryllium with an enrichment factor of 160 after just 10 minutes of extraction. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a highly efficient microextraction technique based on a ternary solvent system. researchgate.net A mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. at-spectrosc.comresearchgate.net This high surface area facilitates rapid partitioning of the analyte from the aqueous phase to the extraction solvent. Centrifugation is then used to separate the analyte-rich organic phase. Surfactant-assisted DLLME (SA-DLLME) is a variation where a surfactant acts as both an ion-pairing and dispersing agent. at-spectrosc.com For example, cetylpyridinium (B1207926) ammonium bromide (CPAB) has been used to form hydrophobic ion-pair complexes with anionic beryllium-oxalate species, which are then extracted into chloroform. at-spectrosc.com This method achieved a preconcentration factor of 25 and a detection limit of 1 pg/mL. at-spectrosc.com

Vesicle-Mediated Dispersive Liquid-Liquid Microextraction (VM-DLLME) is an advanced form of DLLME that utilizes vesicles, which are aggregates of surfactant molecules. mdpi.comresearchgate.net In one method, the anionic surfactant dioctyl sodium sulfosuccinate (B1259242) (AOT) was used as a dispersing agent, forming vesicles that entrap a hydrophobic beryllium-acetylacetonate complex. researchgate.netdeswater.com This complex is then extracted into a small volume of chloroform. deswater.com The combination of VM-DLLME with ETAAS has been shown to be exceptionally sensitive, achieving a preconcentration factor of 25 and a remarkable detection limit of 0.01 ng/L for beryllium in seawater. mdpi.comresearchgate.net

Comparison of Microextraction Techniques for Beryllium

| Technique | Principle | Example Reagents | Preconcentration Factor | Reported LOD | Reference |

|---|---|---|---|---|---|

| SDME-ICPMS | Analyte partitions into a single organic micro-drop. | Benzoylacetone (extractant) | 160 | 0.12 pg/mL | nih.gov |

| IP-SA-DLLME | Ion-pair formation with a surfactant/disperser. | CPAB, Oxalic acid, Chloroform | 25 | 1 pg/mL | at-spectrosc.com |

| VM-DLLME-ETAAS | Entrapment of chelate in surfactant vesicles. | AOT, Acetylacetone (B45752), Chloroform | 25 | 0.01 ng/L | mdpi.comresearchgate.netdeswater.com |

Cloud-Point Extraction

Cloud-Point Extraction (CPE) has emerged as an effective preconcentration technique for determining trace levels of beryllium. This method is based on the principle that non-ionic or mixed-micellar surfactant solutions, when heated above a specific temperature known as the cloud-point temperature, separate into a small, surfactant-rich phase and a larger, depleted aqueous phase. researchgate.net By forming a complex with a suitable chelating agent, beryllium ions can be made hydrophobic and subsequently extracted into the surfactant-rich phase, achieving significant preconcentration. researchgate.netnih.gov

Research has demonstrated the utility of CPE for beryllium analysis in various water samples. A common approach involves the use of the non-ionic surfactant Triton X-114. nih.govrsc.org In one method, beryllium is complexed with Chrome Azurol S (CAS) in an acetate (B1210297) buffer. The resulting complex is then extracted using a mixed-micelle system of Triton X-114 and the cationic surfactant cetylpyridinium chloride (CPC). nih.gov Optimal conditions for this extraction were systematically evaluated to maximize recovery and sensitivity. nih.gov Another study utilized cupferron (B1669334) as the chelating agent with Triton X-114 for the simultaneous preconcentration of beryllium and chromium prior to analysis by electrothermal atomic absorption spectrometry (ETAAS). rsc.org

The efficiency of the CPE process is influenced by several key parameters, including the pH of the solution, the concentrations of the surfactant and chelating agent, and the equilibration temperature and time. nih.govrsc.orgjocpr.com Optimization of these factors is crucial for achieving high preconcentration factors and low detection limits. nih.gov For instance, a method using a mixed micelle of CPC and Triton X-114 with Chrome Azurol S achieved a detection limit of 0.05 ng mL⁻¹ and a preconcentration factor of 50. nih.gov

Table 1: Research Findings on Cloud-Point Extraction of Beryllium

| Chelating Agent | Surfactant System | Optimized pH | Detection Limit (LOD) | Preconcentration Factor | Reference |

|---|---|---|---|---|---|

| Chrome Azurol S (CAS) | Triton X-114 & Cetylpyridinium Chloride (CPC) | 9.5 | 0.05 ng mL⁻¹ | 50 | nih.gov |

| Cupferron | Triton X-114 | ~6.0 | 0.33 pg (absolute) | 20 | rsc.org |

| 1,8-dihydroxyanthrone | Triton X-114 & Cetylpyridinium Chloride (CPC) | 9.5 | Not Specified | Not Specified | jocpr.com |

| Acetylacetone | Not Specified | Not Specified | Not Specified | Not Specified | mdpi.com |

Sorption-based Methods (e.g., using iron hydroxide-impregnated fibers)

Sorption-based methods provide a robust approach for the preconcentration and recovery of beryllium from aqueous matrices, particularly large-volume samples like seawater. mdpi.commdpi.com A prominent example involves the use of sorbents created by impregnating polyacrylonitrile (B21495) (PAN) fibers with iron (III) hydroxide (B78521) (Fe(OH)₃). mdpi.compsecommunity.org These composite materials exhibit a high affinity for beryllium ions, enabling their efficient removal from solution. mdpi.com

The preparation method of the Fe(OH)₃-impregnated fibers significantly influences their sorption characteristics. mdpi.comresearchgate.net Methods investigated include the precipitation of iron hydroxide onto pre-hydrolyzed or non-hydrolyzed PAN fibers using ammonia (B1221849), as well as the use of sodium ferrate (Na₂FeO₄) as the iron source. mdpi.commdpi.com Studies comparing these sorbents have analyzed their physicochemical regularities, including sorption kinetics and isotherms, to determine optimal preparation conditions. mdpi.com

Kinetic studies show that the sorption process is often well-described by pseudo-second-order models, suggesting that the rate-limiting step is the ion exchange reaction itself. mdpi.comnih.gov Sorption equilibrium is typically reached within 40-48 hours for most of these materials. nih.gov The sorption behavior can be modeled using Langmuir and Freundlich isotherms, which provide insights into the maximum sorption capacity and the nature of the sorption process. mdpi.comnih.gov Research has shown that fibers prepared using sodium ferrate (Fe-SF) or a "classical" hydrolysis method (Fe-H) demonstrate some of the highest sorption characteristics for beryllium. mdpi.comresearchgate.net

Table 2: Performance of Iron Hydroxide-Based Sorbents for Beryllium Recovery

| Sorbent Type | Preparation Method | Equilibrium Time | Sorption Capacity (q) | Distribution Coefficient (K_d) | Reference |

|---|---|---|---|---|---|

| Fe-H | Pre-hydrolyzed PAN, Fe(OH)₃ precipitation with ammonia | 10 min | High | Not Specified | nih.gov |

| Fe-SF | PAN treated with ready-made Sodium Ferrate (Na₂FeO₄) | 40-48 hrs | High | (1.1 ± 0.1)×10³ mL/g | mdpi.comnih.gov |

| Fe-EGSF | PAN treated with electrochemically generated Na₂FeO₄ | 40-48 hrs | Moderate | Not Specified | mdpi.com |

| Fe-NH | Non-hydrolyzed PAN, Fe(OH)₃ precipitation with ammonia | 40-48 hrs | Lower | Not Specified | mdpi.com |

Chromatographic Techniques (e.g., Gas Chromatography for chelated beryllium species)

Gas chromatography (GC) is a highly sensitive and specific technique for the determination of beryllium, particularly at ultratrace levels in environmental and biological samples. nih.govinchem.org Because beryllium hydroxide and its salts are not volatile, a derivatization step is required to convert beryllium into a volatile and thermally stable compound suitable for GC analysis. nih.govillinois.edu This is typically achieved by chelation with a fluorinated β-diketone, most commonly trifluoroacetylacetone (TFA). nih.govdtic.milrsc.org

The resulting beryllium-TFA chelate, Be(TFA)₂, is highly volatile and can be readily separated and quantified using a gas chromatograph, often equipped with a highly sensitive electron-capture detector (ECD). dtic.milrsc.org This detector offers exceptional sensitivity for the electronegative chelate, allowing for detection limits in the picogram to nanogram range. dtic.milrsc.org The method has been successfully applied to a variety of complex matrices, including biological tissues, urine, and whole blood. dtic.milrsc.org

Research has validated the GC method by comparing its results with those from radiometric analyses in in-vivo studies, confirming its accuracy for quantitative analysis. dtic.mil The procedure typically involves solvent extraction of the chelate from an aqueous sample into an organic solvent like benzene (B151609) or hexane, followed by direct injection of the organic phase into the GC system. dtic.milrsc.org The combination of chelation and GC-ECD provides a rapid, reliable, and ultrasensitive analytical technique for beryllium quantification. dtic.milrsc.org

Table 3: Gas Chromatography Methods for Beryllium Analysis

| Chelating Agent | Detector | Sample Matrix | Reported Detection Limit | Reference |

|---|---|---|---|---|

| Trifluoroacetylacetone (TFA) | Electron-Capture Detector (ECD) | Rat Tissues, Whole Blood | 10 ng/g | dtic.mil |

| Trifluoroacetylacetone (TFA) | Electron-Capture Detector (ECD) | Human and Rat Urine | 1 ng/mL | rsc.org |

| Trifluoroacetylacetone (TFA) | Electron-Capture Detector (ECD) | General Biological/Environmental | 0.04 pg/sample | inchem.org |

| Hexafluoroacetylacetone (HFA) | Electron-Capture Detector (ECD) | Aqueous Solutions | 0.01 pg/L (in organic phase) | illinois.edu |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermal analysis techniques used to characterize the thermal stability and phase transitions of materials. researchgate.netlibretexts.orgnih.gov TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a controlled temperature program. researchgate.netchembam.com

When applied to this compound, TGA is primarily used to study its thermal decomposition. This compound loses water upon heating and converts to beryllium oxide (BeO). TGA curves for Be(OH)₂ show a continuous loss of mass that completes at a high temperature. Research indicates that the conversion of this compound to beryllium oxide occurs at approximately 900 °C. This high decomposition temperature is a key characteristic of the compound. In contrast, other beryllium precipitates, such as ammonium beryllium phosphate, decompose at lower temperatures, a factor that can be relevant in analytical gravimetric procedures.

DSC analysis complements TGA by providing information on the energetics of phase transitions. mst.or.jpmsesupplies.com For this compound, DSC can detect endothermic events associated with dehydration and decomposition. The DSC curve would show peaks corresponding to the energy absorbed during the removal of water molecules and the ultimate transformation to the oxide structure. The combination of TGA and DSC allows for a comprehensive understanding of the thermal behavior of this compound, including decomposition temperatures, associated mass loss, and the enthalpy of the decomposition reactions.

Table 4: Thermal Decomposition Data for Beryllium Compounds

| Compound | Technique | Key Thermal Event | Temperature Range (°C) | Product | Reference |

|---|---|---|---|---|---|

| This compound (Be(OH)₂) | TGA | Decomposition (Dehydration) | Ends at ~900 °C | Beryllium Oxide (BeO) | |

| Ammonium Beryllium Phosphate (Be(NH₄)PO₄·6H₂O) | TGA | Decomposition (Loss of H₂O and NH₃) | Continuous loss up to 600 °C | Beryllium Pyrophosphate (Be₂P₂O₇) | |

| Beryllium Oxide Precursor (from two-step spin-coating) | TGA | Major Weight Loss (Decomposition) | ~100-400 °C | Beryllium Oxide (BeO) | researchgate.net |

X-ray Diffraction (XRD) for Phase Identification and Structural Characterization

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for the phase identification and structural characterization of crystalline materials. ucmerced.edumdpi.com The method relies on the principle that a crystalline substance, when irradiated with X-rays, will diffract the rays in specific directions, producing a unique diffraction pattern that serves as a "fingerprint" for that material. ucmerced.edu

This compound is known to exist in at least three forms: a gelatinous, amorphous form and two crystalline polymorphs, the metastable alpha-form (α-Be(OH)₂) and the stable, orthorhombic beta-form (β-Be(OH)₂). researchgate.net XRD is the primary technique used to distinguish between these phases. The amorphous form produces a broad, diffuse scattering pattern, whereas the crystalline α and β forms yield sharp, well-defined diffraction peaks at characteristic angles. mdpi.com

The identification of a specific this compound phase is achieved by comparing its experimental XRD pattern to standard patterns stored in databases like the Joint Committee on Powder Diffraction Standards (JCPDS), now maintained by the International Centre for Diffraction Data (ICDD). ucmerced.eduresearchgate.net For example, after precipitating this compound from a solution and calcining it, XRD can be used to confirm its conversion to beryllium oxide (BeO), which has its own distinct diffraction pattern (e.g., Bromellite, JCPDS file no. 04-0843). researchgate.net By analyzing the positions and intensities of the diffraction peaks, one can determine the precise crystalline phase present, assess sample purity, and derive information about lattice parameters and crystallite size. mdpi.com

Nuclear Magnetic Resonance (NMR) Studies (e.g., ⁹Be-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically utilizing the ⁹Be isotope, is a powerful tool for investigating the coordination chemistry of beryllium in solution. huji.ac.iluni-due.de Since ⁹Be has a natural abundance of 100% and a nuclear spin of 3/2, it is an NMR-active nucleus. huji.ac.ilnorthwestern.edu ⁹Be-NMR spectroscopy provides detailed information about the local electronic environment and coordination number of the beryllium atom. huji.ac.il

The chemical shift (δ) in a ⁹Be-NMR spectrum is highly indicative of the coordination geometry of the beryllium center. huji.ac.il Different coordination numbers (e.g., two, three, four-coordinate) give rise to signals in distinct chemical shift ranges. huji.ac.ilresearchgate.net Tetrahedrally coordinated beryllium complexes, which are common, typically resonate in a specific range. huji.ac.iluni-due.de For instance, the reference compound, an aqueous solution of beryllium sulfate (B86663), contains the tetra-aqua complex [Be(H₂O)₄]²⁺ and is set to 0 ppm. huji.ac.il

Studies on this compound complexes, such as trimeric scorpionate complexes, have used variable-temperature ⁹Be-NMR to probe dynamic structures in solution. uni-due.de Changes in the chemical shift with temperature can reveal information about exchange processes or shifts in coordination equilibria. uni-due.de Although ⁹Be is a quadrupolar nucleus, which can lead to broad lines, small and symmetric complexes can yield relatively sharp signals. huji.ac.il The line width of the resonance also provides clues about the symmetry of the beryllium environment; highly symmetric species like [Be(H₂O)₄]²⁺ exhibit narrow lines, while complexes with reduced symmetry show broader signals. huji.ac.ilresearchgate.net

Table 5: Representative ⁹Be-NMR Chemical Shifts for Beryllium Species

| Beryllium Species/Complex | Coordination Environment | Solvent | Chemical Shift (δ, ppm) | Linewidth (ω₁/₂) | Reference |

|---|---|---|---|---|---|

| [Be(D₂O)₄]SO₄ | Tetrahedral (4-coordinate) | D₂O | 0 | 7 Hz | huji.ac.il |

| [Be₃(μ-OH)₃(Tp)₃] | Tetrahedral (4-coordinate) | Toluene | 3.02 | Not Specified | uni-due.de |

| [Be₃(μ-OH)₃(Tp)₃] (at +80 °C) | Tetrahedral (4-coordinate) | Toluene | 4.29 | Not Specified | uni-due.de |

| [(CAACNH)₂Be(N₃)₂] | Tetrahedral (4-coordinate) | C₆D₆ | 0.88 | Not Specified | researchgate.net |

| [(py)₂Be(HNMes)₂] | Tetrahedral (4-coordinate) | Pyridine | 5.3 | 5.6 Hz | researchgate.net |

Theoretical and Computational Chemistry Studies of Beryllium Hydroxide

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a key tool in computational chemistry for predicting molecular geometries, energies, and reactivity. aip.orgacs.org While specific DFT studies focusing exclusively on the electronic structure of solid crystalline α-Be(OH)₂ are not extensively detailed in the available literature, the principles have been widely applied to related systems, such as other metal hydroxides and aqueous beryllium-hydroxyl complexes. osti.govresearchgate.net

DFT calculations on transition metal hydroxides, like β-Ni(OH)₂, have been used to understand magnetic ordering and structural behavior, revealing details about covalent bonding between oxygen and hydrogen and the hybridization between metal 3d and oxygen 2p orbitals. osti.gov Such studies provide a framework for how DFT can elucidate the nature of bonding in beryllium hydroxide (B78521).

The reactivity of beryllium hydroxide is intrinsically linked to the hydrolysis of the beryllium ion (Be²⁺) in water. Car-Parrinello molecular dynamics (CPMD), a method that combines DFT with molecular dynamics, has been employed to study the deprotonation of the tetraaquaberyllium cation, [Be(H₂O)₄]²⁺. wikipedia.orgwaikato.ac.nzgithub.comresearchgate.net These simulations provide detailed insights into the ligand-substitution reactions and the energetics of forming Be-OH bonds. waikato.ac.nz For instance, CPMD simulations have been used to calculate the free energy of deprotonation of [Be(H₂O)₄]²⁺, a critical step in the formation of this compound species. acs.org The results from these simulations are in good agreement with experimental data, validating the use of DFT-based methods for studying the reactivity of aqueous beryllium. acs.org

Furthermore, quantum chemical calculations on trimeric this compound scorpionate complexes, [Be₃(μ-OH)₃(Tp)₃], have determined the interaction energies and optimized geometries, showing a stable six-membered Be₃O₃ ring as the central structural unit. uni-due.de These studies demonstrate the capability of computational methods to accurately model the structure and stability of complex beryllium-hydroxyl species.

Molecular Dynamics Simulations of Aqueous Beryllium(II) Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For aqueous beryllium(II) systems, MD simulations provide a molecular-level understanding of the ion's behavior in solution, which is critical for understanding the formation, structure, and properties of this compound. researchgate.net

Due to its small size and high charge density, the Be²⁺ ion strongly polarizes surrounding water molecules, leading to a well-defined hydration structure. researchgate.netoup.com MD simulations have consistently shown that the Be²⁺ ion in aqueous solution has a distinct and stable first hydration shell. waikato.ac.nz Key findings from these simulations include:

Coordination Number: The first solvation shell of the Be²⁺ ion is tightly bound and tetrahedrally coordinated, containing exactly four water molecules. waikato.ac.nzresearchgate.net

Structure: The [Be(H₂O)₄]²⁺ complex forms a very stable entity. researchgate.net This tetrahedral geometry is a preferential coordination for beryllium. researchgate.net

Hydration Shell Distances: Ab initio MD simulations calculate the average Be-O distance in the first hydration sphere to be approximately 1.64-1.66 Å. waikato.ac.nz

Second Hydration Shell: Beyond the primary shell, a second, more loosely organized hydration shell exists, containing between 9 and 11 water molecules. waikato.ac.nz

The strong interaction between Be²⁺ and water leads to significant hydrolysis, a reaction where water molecules are split. researchgate.netoup.com This process is the first step towards the precipitation of Be(OH)₂. MD simulations, particularly ab initio methods like CPMD, are crucial for studying these hydrolysis reactions explicitly. waikato.ac.nz They can model the deprotonation of coordinated water molecules to form hydroxyl species such as [Be(OH)(H₂O)₃]⁺ and subsequently the neutral, soluble Be(OH)₂(aq). waikato.ac.nzresearchgate.net

Recent MD calculations have also been used to investigate the aqueous speciation of beryllium in complex solutions, such as those containing high concentrations of CaCl₂. These simulations help to identify and characterize ternary complexes, for example, supporting the existence of Ca₂[Be(OH)₄]²⁺ in alkaline environments.

Table 1: Structural Properties of Hydrated Beryllium Ion from Molecular Dynamics Simulations

| Property | Value | Source(s) |

|---|---|---|

| First Shell Coordination Number | 4 | waikato.ac.nzresearchgate.net |

| First Shell Geometry | Tetrahedral | researchgate.net |

| Average Be-O Distance (First Shell) | 1.64-1.66 Å | waikato.ac.nz |

| Second Shell Coordination Number | 9-11 | waikato.ac.nz |

Thermodynamic Modeling of Aqueous Speciation and Solubility

Thermodynamic modeling is used to predict the chemical speciation of beryllium and the solubility of its solid phases, like this compound, under various geochemical conditions. These models are developed by combining experimental solubility data with theoretical frameworks, such as the Specific Ion Interaction Theory (SIT).

Numerous studies have investigated the solubility and hydrolysis of Be(II). The amphoteric nature of this compound is a key characteristic, with its solubility exhibiting a minimum at a near-neutral to moderately alkaline pH. Experimental work has established that α-Be(OH)₂(cr) is the solid phase that controls solubility in many systems.

Key findings from thermodynamic modeling of this compound solubility include:

Solubility Minimum: A distinct solubility minimum is observed at approximately pH 9.5, with a corresponding beryllium concentration of about 10⁻⁶.⁸ to 10⁻⁷ M.

Aqueous Species: In acidic conditions, cationic hydrolysis species such as BeOH⁺, Be₂(OH)³⁺, and Be₃(OH)₃³⁺ are formed. Around the solubility minimum, the neutral aqueous complex, Be(OH)₂(aq), is predominant. In strongly alkaline to hyperalkaline conditions (pH > 12), anionic species like Be(OH)₃⁻ and [Be(OH)₄]²⁻ become the dominant forms.

Solubility Constant: By analyzing solubility data in acidic conditions, the solubility constant (log *K°s,0) for the reaction α-Be(OH)₂(cr) + 2H⁺ ⇌ Be²⁺ + 2H₂O has been determined.

Influence of Other Ions: The presence of other ions in solution can significantly affect beryllium speciation. For example, in concentrated CaCl₂ solutions, thermodynamic modeling combined with MD simulations supports the formation of a ternary aqueous complex, Ca₂[Be(OH)₄]²⁺, which increases beryllium solubility in hyperalkaline conditions.

Comprehensive thermodynamic models have been developed for the Be²⁺–Na⁺–K⁺–Ca²⁺–H⁺–Cl⁻–OH⁻–H₂O(l) system. These models are robust tools for accurately predicting beryllium solubility and speciation in diverse environments, which is particularly important for applications such as the safety assessment of nuclear waste repositories containing beryllium.

Table 2: Key Aqueous Beryllium Species at Different pH Ranges based on Thermodynamic Modeling

| pH Range | Predominant Aqueous Beryllium Species | Source(s) |

|---|---|---|

| Acidic (pH < 5.5) | Be²⁺, BeOH⁺, Be₂(OH)³⁺, Be₃(OH)₃³⁺ | researchgate.net |

| Near-Neutral (pH ~5.5-11) | Be(OH)₂(aq) | |

| Alkaline (pH > 11) | Be(OH)₃⁻ | |

| Hyperalkaline (pH > 13) | [Be(OH)₄]²⁻ |